

(6-Methylquinolin-5-yl)thiourea: A Technical Guide to its Solubility and Stability

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Compound of Interest

Compound Name: (6-Methylquinolin-5-yl)thiourea

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Introduction

(6-Methylquinolin-5-yl)thiourea is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, combining a quinoline scaffold with a thiourea moiety, suggests potential biological activity, as both pharmacophores are present in numerous therapeutic agents.^{[1][2][3]} Quinolines are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties, often by interacting with key signaling pathways.^{[1][4][5]} Similarly, thiourea derivatives are recognized for their diverse biological activities.^{[2][6][7][8]}

A fundamental understanding of the physicochemical properties of **(6-Methylquinolin-5-yl)thiourea** is paramount for its advancement as a potential drug candidate. This technical guide provides a comprehensive overview of the solubility and stability of this compound, based on the known characteristics of its constituent scaffolds: quinoline, 6-methylquinoline, and thiourea. It also outlines detailed experimental protocols for determining these properties and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties

While specific experimental data for **(6-Methylquinolin-5-yl)thiourea** is not readily available in the public domain, its properties can be inferred from its structural components.

Structure:

- IUPAC Name: **(6-Methylquinolin-5-yl)thiourea**
- Molecular Formula: C₁₁H₁₁N₃S
- Molecular Weight: 217.29 g/mol
- CAS Number: 692287-16-4

Solubility Profile

The solubility of **(6-Methylquinolin-5-yl)thiourea** is predicted to be influenced by both the quinoline and thiourea moieties. The quinoline ring system is generally characterized by low water solubility, which can be modulated by pH, and good solubility in organic solvents.^[9] The thiourea group can contribute to aqueous solubility through hydrogen bonding.

Table 1: Predicted Solubility of **(6-Methylquinolin-5-yl)thiourea** in Various Solvents

Solvent Class	Solvent	Predicted Solubility	Rationale
Aqueous	Water	Low	The non-polar quinoline backbone is expected to dominate, leading to poor aqueous solubility. Solubility may increase at acidic pH due to the protonation of the quinoline nitrogen.
Polar Protic	Methanol, Ethanol	Moderate to High	Both the quinoline and thiourea moieties are expected to be soluble in polar protic solvents.
Polar Aprotic	DMSO, DMF, Acetonitrile	High	These solvents are generally effective at dissolving a wide range of organic compounds, including those with both polar and non-polar character.
Non-Polar	Toluene, Hexane	Low	The polar thiourea group is likely to limit solubility in non-polar solvents.
Chlorinated	Dichloromethane, Chloroform	Moderate	The quinoline portion suggests some solubility in chlorinated solvents.

Table 2: Quantitative Solubility Data of Related Compounds

Compound	Solvent	Temperature (°C)	Solubility
6-Bromo-2-methylquinoline	Toluene	50	3.32×10^{-2} (mole fraction)[10]
Ethyl Acetate	50		2.99×10^{-2} (mole fraction)[10]
Acetone	50		2.76×10^{-2} (mole fraction)[10]
Acetonitrile	50		2.53×10^{-2} (mole fraction)[10]
DMF	50		2.22×10^{-2} (mole fraction)[10]
n-Propanol	50		9.14×10^{-3} (mole fraction)[10]
Isopropanol	50		8.12×10^{-3} (mole fraction)[10]
Ethanol	50		3.90×10^{-3} (mole fraction)[10]
Methanol	50		9.98×10^{-4} (mole fraction)[10]
Water	50		2.89×10^{-5} (mole fraction)[10]
6-Methylquinoline	Water	25	631.1 mg/L (estimated)[11]
Thiourea	Water	25	137 g/L
Ethanol	20		36 g/L
Methanol	Not Specified		Soluble

Stability Profile

The stability of **(6-Methylquinolin-5-yl)thiourea** will be dictated by the chemical reactivity of the quinoline and thiourea functional groups under various environmental conditions.

- Light Stability: Quinoline and its derivatives are known to be sensitive to light, often discoloring over time with exposure.^[9] Therefore, **(6-Methylquinolin-5-yl)thiourea** should be stored protected from light.
- Thermal Stability: The compound is expected to be a crystalline solid with a defined melting point and should be stable at ambient temperatures. High temperatures may lead to decomposition.
- pH Stability: The quinoline ring is generally stable across a range of pH values. The thiourea moiety can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to degradation.
- Oxidative Stability: Thiourea derivatives can be oxidized. The presence of the sulfur atom makes this a potential degradation pathway.

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of solubility and stability. The following sections detail generalized methodologies based on internationally recognized guidelines.

Solubility Determination (Shake-Flask Method - IUPAC Recommended)

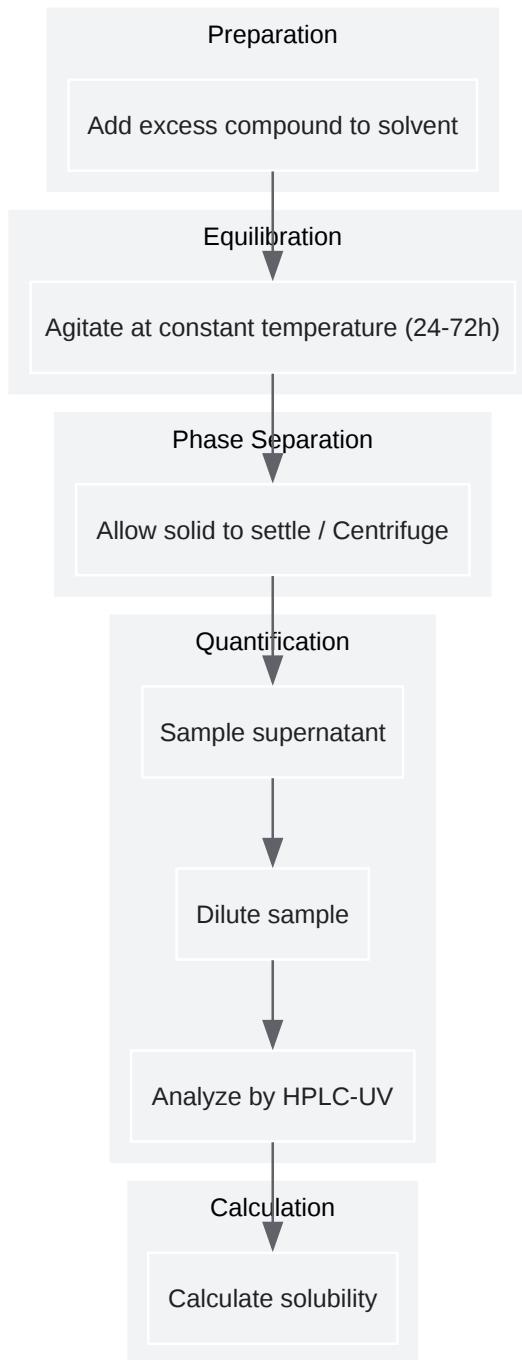
This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

- Preparation: Add an excess amount of crystalline **(6-Methylquinolin-5-yl)thiourea** to a known volume of the selected solvent in a sealed, screw-capped vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary experiment should be conducted to determine the time to reach equilibrium.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation can be used to facilitate separation.
- Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate.

Workflow for Solubility Determination (Shake-Flask Method)

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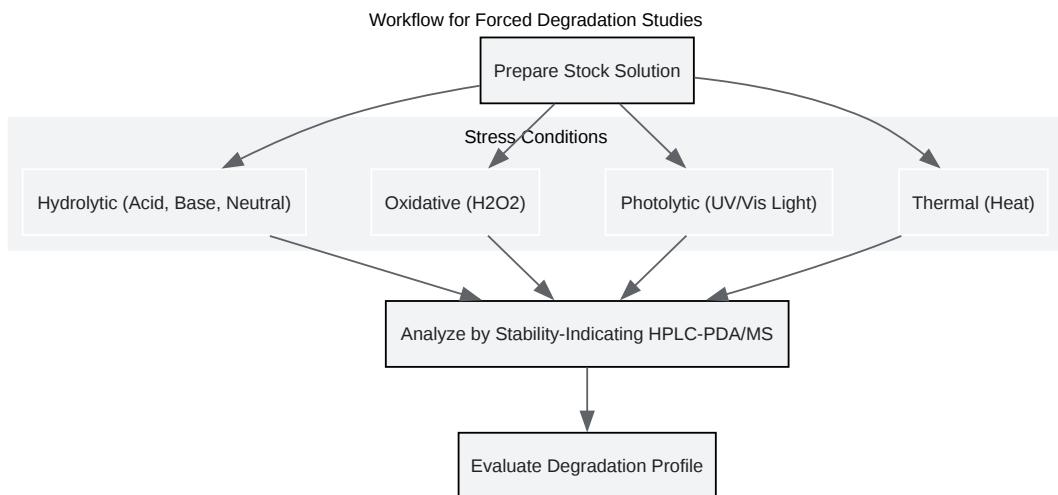
Caption: Workflow for Solubility Determination (Shake-Flask Method).

Stability Assessment (Forced Degradation Studies based on OECD Guidelines)

Forced degradation studies are used to identify the likely degradation products and pathways of a substance under stress conditions.[\[12\]](#)[\[13\]](#)

Methodology:

- Stock Solution Preparation: Prepare a stock solution of **(6-Methylquinolin-5-yl)thiourea** in a suitable solvent (e.g., acetonitrile/water).
- Stress Conditions:
 - Hydrolytic Stability: Treat the stock solution with acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions. Samples are typically heated (e.g., 60-80 °C) to accelerate degradation.
 - Oxidative Stability: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂).
 - Photolytic Stability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., Xenon lamp). A dark control should be run in parallel.
 - Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 80 °C, 100 °C) for a defined period.[\[14\]](#)[\[15\]](#)
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Sample Preparation: Neutralize the acidic and basic samples before analysis.
- Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.
- Data Evaluation: Determine the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

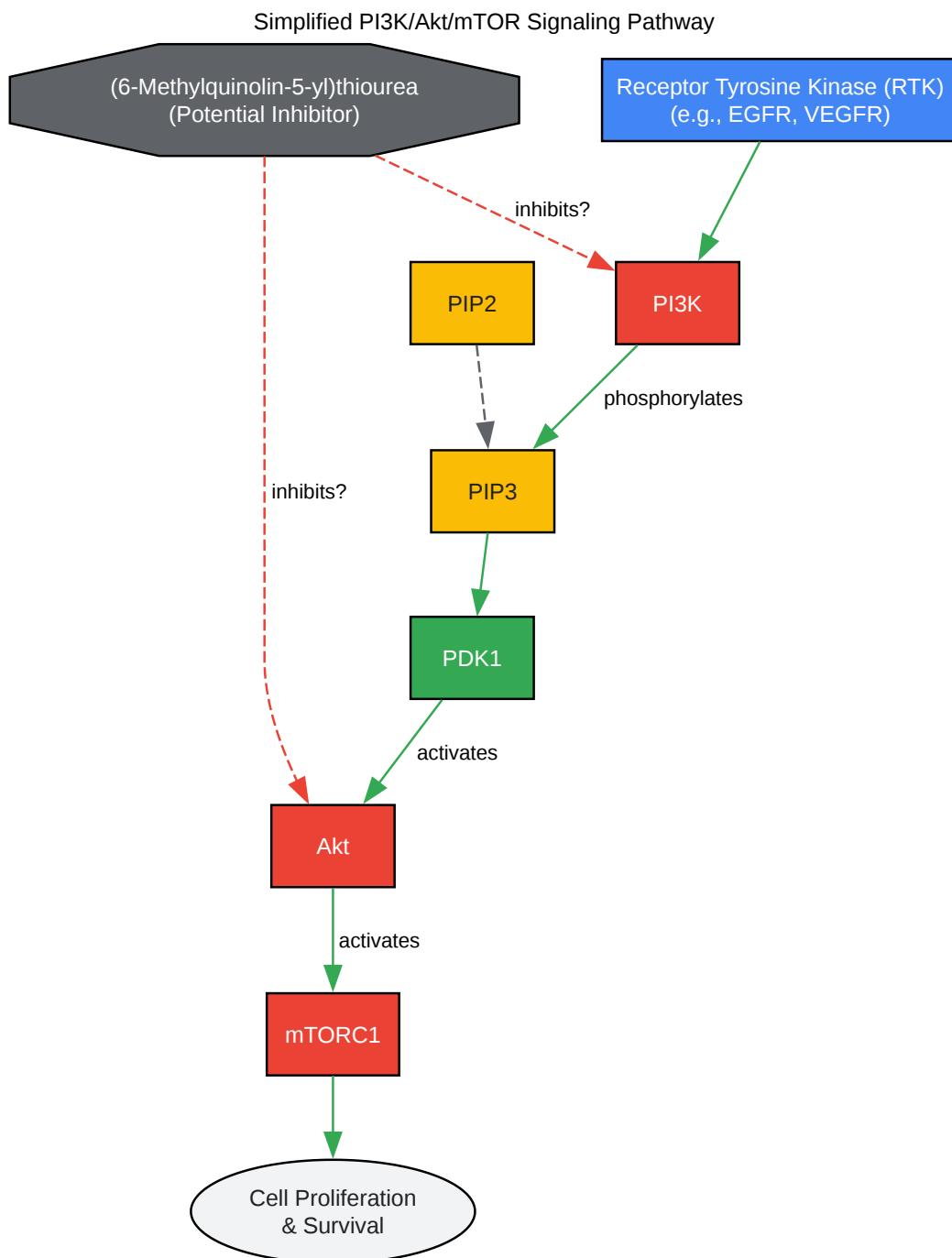


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Caption: Workflow for Forced Degradation Studies.

Potential Signaling Pathway Involvement

Quinoline derivatives have been shown to interact with various signaling pathways implicated in cancer and other diseases. A prominent example is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival, proliferation, and metabolism.^{[4][16]} Inhibition of this pathway is a key strategy in cancer therapy.

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Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of **(6-Methylquinolin-5-yl)thiourea** based on the properties of its constituent chemical scaffolds. The provided experimental protocols offer a robust framework for obtaining empirical data for this compound. A thorough characterization of these physicochemical properties is a critical step in the evaluation of **(6-Methylquinolin-5-yl)thiourea** for its potential as a therapeutic agent. Future studies should focus on generating precise experimental data for this specific molecule to validate these predictions and guide its further development.

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